Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate
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Overview
Description
Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate is a chemical compound used in scientific research. It exhibits a wide range of applications, including drug discovery and development, as well as the synthesis of novel compounds for various fields of study.
Preparation Methods
The synthesis of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate involves several steps. Typically, the preparation starts with the reaction of ethyl 3-bromopropanoate with piperazine to form ethyl 3-(piperazin-1-yl)propanoate. This intermediate is then reacted with 2-fluoroethylamine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of more complex molecules and novel compounds.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of drug-receptor interactions.
Medicine: It plays a role in drug discovery and development, serving as a lead compound or a pharmacophore in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-(4-(2-fluoroethyl)piperazine-1-carboxamido)propanoate can be compared with other similar compounds, such as:
- Ethyl 3-(4-(2-chloroethyl)piperazine-1-carboxamido)propanoate
- Ethyl 3-(4-(2-bromoethyl)piperazine-1-carboxamido)propanoate
- Ethyl 3-(4-(2-iodoethyl)piperazine-1-carboxamido)propanoate
These compounds share a similar core structure but differ in the halogen substituent on the ethyl group. The uniqueness of this compound lies in the presence of the fluoroethyl group, which can impart distinct physicochemical properties and biological activities compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
ethyl 3-[[4-(2-fluoroethyl)piperazine-1-carbonyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O3/c1-2-19-11(17)3-5-14-12(18)16-9-7-15(6-4-13)8-10-16/h2-10H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWQIRXVSOPQPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN(CC1)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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